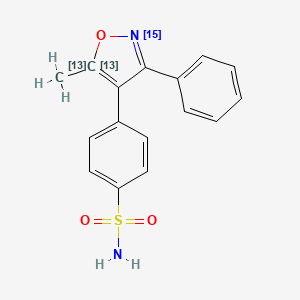
Valdecoxib-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valdecoxib-13C2,15N is a labeled derivative of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used primarily in scientific research, particularly in the fields of proteomics and pharmacokinetics, due to its stable isotope labeling with carbon-13 and nitrogen-15 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Valdecoxib-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Valdecoxib molecule. One common method includes the use of labeled precursors in the synthesis of the isoxazole ring, which is a key structural component of Valdecoxib. The reaction typically involves the cycloaddition of nitrile oxides with aryl alkynes, catalyzed by ruthenium (II) under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced chromatographic techniques is essential for the purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Valdecoxib-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated Valdecoxib derivatives.
Applications De Recherche Scientifique
Valdecoxib-13C2,15N is extensively used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies:
Chemistry: Used in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the biochemical pathways of Valdecoxib.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new COX-2 inhibitors and other pharmaceutical compounds.
Mécanisme D'action
Valdecoxib-13C2,15N exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of pro-inflammatory prostaglandins. By blocking COX-2, Valdecoxib reduces inflammation, pain, and fever without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Comparaison Avec Des Composés Similaires
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A COX-2 inhibitor with a longer half-life and different pharmacokinetic profile.
Uniqueness of Valdecoxib-13C2,15N: this compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems.
Propriétés
IUPAC Name |
4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1+1,11+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-LQFUBYOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676191 |
Source


|
| Record name | 4-[5-(~13~C)Methyl-3-phenyl(5-~13~C,~15~N)-1,2-oxazol-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189428-23-6 |
Source


|
| Record name | 4-[5-(~13~C)Methyl-3-phenyl(5-~13~C,~15~N)-1,2-oxazol-4-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
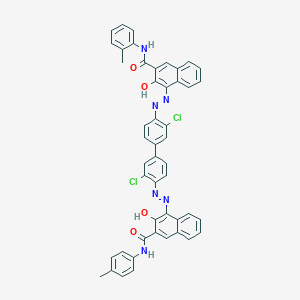
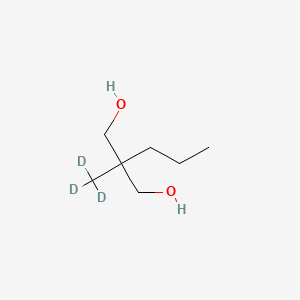

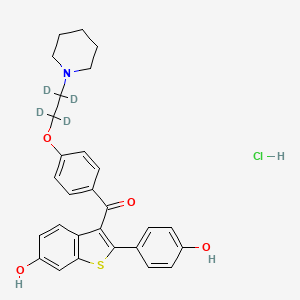
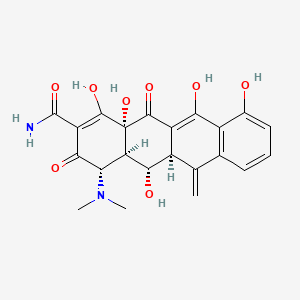
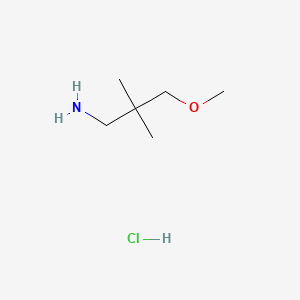

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
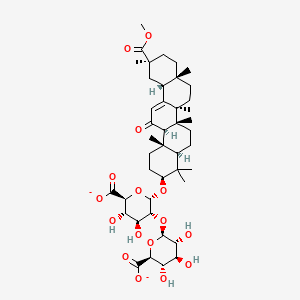
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
